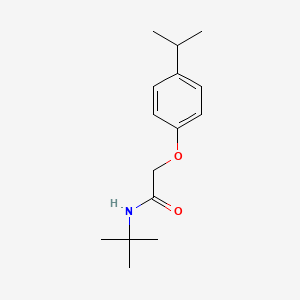
N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide, also known as A-769662, is a selective activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of energy homeostasis in cells and plays a critical role in metabolism, insulin sensitivity, and cellular survival. A-769662 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer.
Mecanismo De Acción
N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide activates AMPK by binding to the γ-subunit of the enzyme and allosterically activating it. AMPK activation leads to the phosphorylation of various downstream targets involved in metabolism, including acetyl-CoA carboxylase (ACC), which regulates fatty acid synthesis, and glucose transporter 4 (GLUT4), which regulates glucose uptake in skeletal muscle cells. N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide also inhibits the activity of phosphodiesterase 4 (PDE4), which leads to increased cAMP levels and further activation of AMPK.
Biochemical and Physiological Effects
N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has been shown to have several biochemical and physiological effects in cells and animal models. These include increased glucose uptake and insulin sensitivity in skeletal muscle cells, increased energy expenditure and fat oxidation in adipose tissue, and reduced tumor growth and cell viability in various cancer cell lines. N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has also been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has several advantages as a research tool, including its selectivity for AMPK and its ability to activate the enzyme allosterically. However, there are also limitations to its use, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide. These include further studies on its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. There is also a need for more research on its mechanism of action and potential off-target effects. Additionally, there is a need for the development of more selective AMPK activators with fewer off-target effects and improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide involves several steps, starting with the reaction of tert-butylamine with 4-isopropylphenol to form N-(tert-butyl)-4-isopropylphenylamine. This intermediate is then reacted with chloroacetyl chloride to form N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide. The compound is then purified using column chromatography to obtain pure N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. In diabetes, N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, leading to improved glucose homeostasis. In obesity, N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has been shown to reduce body weight and adiposity by increasing energy expenditure and promoting fat oxidation. In cancer, N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has been shown to induce cell death in various cancer cell lines, suggesting its potential as an anticancer agent.
Propiedades
IUPAC Name |
N-tert-butyl-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11(2)12-6-8-13(9-7-12)18-10-14(17)16-15(3,4)5/h6-9,11H,10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWVFFAYDIWPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione](/img/structure/B5792979.png)
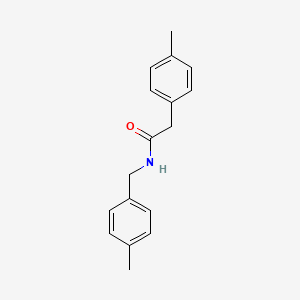
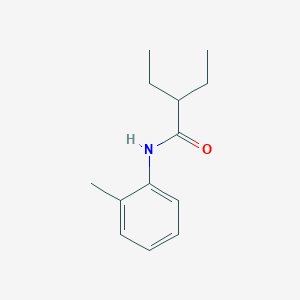
![2-[(benzylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5792999.png)
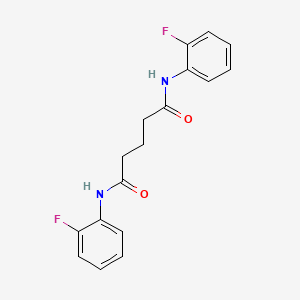
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-fluorophenyl)methanone](/img/structure/B5793020.png)

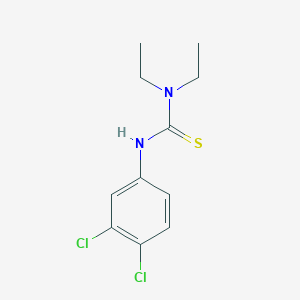

![4-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5793058.png)
![1-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B5793068.png)

![(4-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5793080.png)
![2-[(4-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5793081.png)